Benzo[kl]xanthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-9-14-12(7-1)13-8-3-5-11-6-4-10-15(17-14)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOSFCWXOIAFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173813 | |
| Record name | Benzo(k l)xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200-23-7 | |
| Record name | Benzo[kl]xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(k l)xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000200237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[kl]xanthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89258 | |
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| Record name | Benzo(k l)xanthene | |
| Source | EPA DSSTox | |
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| Record name | Benzo(k l)xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.366 | |
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Synthetic Methodologies and Chemical Transformations of Benzo Kl Xanthene Derivatives
Bioinspired Synthetic Routes to Benzo[kl]xanthene Lignans (B1203133)
Bioinspired synthesis endeavors to replicate natural biosynthetic pathways to create complex molecules. In the case of this compound lignans, which are rare in nature, biomimetic approaches have proven invaluable for accessing these compounds for further study. researchgate.netnih.govmdpi.com The limited availability of these lignans from natural sources has historically hindered extensive investigation into their biological activities. irb.hr However, the development of effective, bio-inspired synthetic methods has paved the way for the creation of a variety of this compound derivatives. irb.hrresearchgate.net
Oxidative Coupling Reactions for Core Formation
A key strategy in the bioinspired synthesis of the this compound core is the oxidative coupling of two phenylpropanoid units, specifically caffeic acid derivatives. researchgate.netresearchgate.netresearchgate.net This process mimics the natural dimerization of phenylpropanoids that leads to the formation of lignans. researchgate.net Various oxidizing agents have been explored to facilitate this transformation, with manganese-based reagents being particularly effective. researchgate.netmdpi.com
The use of manganese(III) acetate (B1210297) (Mn(OAc)₃) as an oxidant has become a cornerstone in the synthesis of this compound lignans. researchgate.netnih.govresearchgate.net This method involves the single-electron oxidation of caffeic esters or amides, leading to the formation of radical intermediates that subsequently couple to form the characteristic this compound scaffold. wikipedia.org This manganese-mediated oxidative coupling has been successfully applied to a range of caffeic acid esters and amides, demonstrating its versatility in generating a library of diverse this compound derivatives. nih.govresearchgate.netrsc.org The reaction typically proceeds by treating the caffeic acid derivative with Mn(OAc)₃ in a suitable solvent like chloroform (B151607). mdpi.comresearchgate.net
For instance, the oxidative coupling of caffeic acid phenethyl ester (CAPE) using Mn(OAc)₃ yields the corresponding this compound lignan (B3055560) in good yields. researchgate.net Similarly, methyl caffeate has been effectively dimerized to its this compound counterpart using this methodology. researchgate.netmdpi.com The reaction is not limited to esters; caffeic amides have also been successfully employed as substrates in Mn(OAc)₃-mediated oxidative coupling reactions to produce the desired this compound lignans. nih.govresearchgate.net
A plausible mechanism for this transformation involves the formation of radicals from the caffeic acid derivatives, which then undergo a β-β' (8-8') oxidative coupling. researchgate.net This initial coupling is followed by further reactions to construct the final tricyclic this compound core. mdpi.com
The efficiency of the manganese-mediated oxidative coupling can be influenced by several factors, including the choice of solvent and the specific manganese oxidant. Research has shown that using chloroform as the solvent can lead to high yields of the desired this compound product. mdpi.com For example, the reaction of caffeic acid phenethyl ester (CAPE) with MnO₂ in chloroform resulted in a 72% yield of the corresponding this compound lignan. mdpi.com When Mn(OAc)₃ was used as the oxidant in chloroform, the conversion was 89%, with the this compound lignan being formed in a 71% yield. mdpi.com
The choice of the ester group on the caffeic acid can also impact the reaction outcome. Different esters have been utilized to synthesize a variety of this compound lignans. researchgate.net The general procedure often involves the initial esterification of caffeic acid, followed by the oxidative coupling step. researchgate.net The resulting this compound lignans are then purified and characterized using spectral analysis. researchgate.net
| Oxidant | Substrate | Solvent | Yield of this compound | Reference |
| MnO₂ | Caffeic acid phenethyl ester (CAPE) | CH₂Cl₂ | 48% | mdpi.com |
| MnO₂ | Caffeic acid phenethyl ester (CAPE) | CHCl₃ | 72% | mdpi.com |
| MnO₂ | Methyl Caffeate | CHCl₃ | 51% | mdpi.com |
| Mn(OAc)₃ | Caffeic acid phenethyl ester (CAPE) | CHCl₃ | 71% | mdpi.com |
Manganese-Mediated Oxidative Coupling of Caffeic Esters and Amides
Derivatization Strategies for Structural Modification of the this compound Scaffold
Once the core this compound structure is formed, further chemical modifications can be introduced to create a diverse range of derivatives. These modifications are crucial for exploring structure-activity relationships. researchgate.net
A common derivatization strategy involves altering the substituents on the main aromatic core. For example, the hydroxyl groups at positions C-6, C-9, and C-10 can be methylated to yield the corresponding methoxy (B1213986) derivatives. irb.hr This was demonstrated in the synthesis of compound CT-A14, which was obtained by methylating CT-A1. irb.hr Such modifications can significantly influence the electronic properties and, consequently, the biological activity of the molecule. irb.hr
Another key area for modification is the side pendants at the C-1 and C-2 positions. By starting with different caffeic esters or amides, a variety of flexible pendants can be introduced. nih.govresearchgate.net These pendants can vary in length and can incorporate different functional groups, including aromatic rings with various substituents. researchgate.netresearchgate.net The presence or absence of a phenyl ring and the nature of substituents on this ring (e.g., hydroxyl or methoxy groups) have been shown to affect the molecule's interactions with biological targets. nih.govirb.hr For instance, derivatives have been synthesized with pendants bearing polar groups that can act as hydrogen bond donors or acceptors. researchgate.net The ester function can also be replaced with an isosteric amide function, further expanding the structural diversity. researchgate.net
Analogue Synthesis for Structure-Activity Relationship Studies
The synthesis of a library of this compound analogues is a powerful approach for conducting structure-activity relationship (SAR) studies. researchgate.netresearchgate.net By systematically varying the structural features of the molecule and evaluating the corresponding changes in biological activity, researchers can identify the key chemical motifs responsible for a particular effect. researchgate.net
For example, a series of twelve this compound lignans were synthesized with different flexible pendants at the C1/C2 positions to investigate their antiproliferative activity. nih.govrsc.org This study revealed that markedly lipophilic esters showed the highest activity against several cancer cell lines. nih.govresearchgate.net Specifically, modifications to the pendants, such as including a longer acyl chain or an aromatic ring, were explored. researchgate.net
Further SAR studies have focused on the role of the substituents on the main this compound core. irb.hr The presence of hydroxyl groups at positions C-6, C-9, and C-10 was found to be important for antiradical scavenging activity. nih.gov In contrast, a derivative with methoxy groups at these positions showed reduced activity. nih.gov The nature of the side pendants also influences antibacterial activity, with derivatives having unsubstituted or low-substituted phenyl rings demonstrating strong growth inhibition of Gram-positive bacteria. nih.govirb.hr
Alternative Synthetic Approaches to the this compound Framework
While manganese-mediated oxidative coupling is a prominent method, other synthetic strategies for constructing the this compound framework exist. These alternative approaches can offer different pathways to the core structure and may be suitable for creating specific substitution patterns that are not readily accessible through the biomimetic route.
One such approach involves the acid-mediated cyclization of precursor molecules. For instance, the natural this compound lignan mongolicumin A could be obtained from a dimeric precursor through a sequence involving partial alkaline hydrolysis, followed by acid-mediated cyclization. mdpi.com
Another strategy involves the modification of related heterocyclic systems. For example, the synthesis of a benzo[c]xanthene derivative was achieved through the treatment of (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone with ceric ammonium (B1175870) nitrate (B79036) (CAN), which resulted in the formation of 12a-methoxy-5H-benzo[c]xanthene-5,7(12aH)-dione. wits.ac.za Although this leads to a different regioisomer of the this compound system, it highlights the potential of using different cyclization strategies and starting materials to access varied xanthene-based scaffolds.
Furthermore, synthetic methods for related xanthene dyes, such as fluoresceins and rhodamines, could potentially be adapted for the synthesis of benzo[kl]xanthenes. These methods often involve the condensation of different aromatic precursors. acs.org For example, a general strategy for preparing Si-xanthenes involves the reaction of bis(2-bromophenyl)silane intermediates with electrophiles like anhydrides or esters. acs.org While not directly applied to benzo[kl]xanthenes, these methodologies for forming the xanthene core could inspire new synthetic routes.
Catalyst-Free Annulation Protocols
The development of catalyst-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs, simplify procedures, and minimize environmental impact. For this compound derivatives, several catalyst-free annulation protocols have been established.
One notable method involves a one-pot, three-component reaction using β-naphthol, aromatic aldehydes, and 1,3-cyclohexanedione (B196179) derivatives. google.com In this protocol, glycerol (B35011) serves as a green and effective reaction medium, facilitating the synthesis by simply heating the reactants under normal pressure. google.com This approach avoids the need for any metallic or acidic catalysts and organic solvents, presenting both environmental and economic advantages, which is beneficial for potential large-scale industrial production. google.com
Another innovative catalyst-free approach involves the ladderization of fluorinated oligophenylenes. researchgate.net This reaction utilizes an external oxygen source, such as potassium tert-butoxide, which functions as an O²⁻ synthon. researchgate.net The radical nature of this reaction allows for nucleophilic substitution and subsequent annulation to form the oxygen-containing heterocycle without a catalyst. researchgate.net Furthermore, electrochemical methods have been developed for the catalyst-free and oxidant-free C–H arylation of xanthenes, showcasing an atom- and step-economical approach to creating cross-coupling products. rsc.org
Table 1: Catalyst-Free Synthesis of Benzoxanthene Derivatives
| Reactants | Reaction Medium | Conditions | Key Advantage |
|---|---|---|---|
| β-naphthol, Aromatic Aldehydes, 1,3-Cyclohexanedione Derivatives | Glycerol | Heating under normal pressure | Environmentally friendly, no catalyst or organic solvent required. google.com |
| Fluorinated Oligophenylenes | Not specified (uses potassium tert-butoxide) | Radical reaction | Utilizes an external oxygen source, avoiding an oxygen-containing precursor. researchgate.net |
Selective Incorporation of Oxygen into the Cove Region
The "cove region" in polycyclic aromatic hydrocarbons is a sterically hindered area, and the selective introduction of atoms into this region presents a synthetic challenge. A significant advancement in this area is the alumina-promoted oxodefluorination method for synthesizing xanthene derivatives like this compound. nih.govrsc.org
This solvent-free and metal-free technique uses activated γ-Al2O3 as a reliable oxygen source, enabling the incorporation of an oxygen atom in place of two C(aryl)–F bonds on a fluorinated precursor. nih.govresearchgate.net The reaction proceeds on the surface of the activated alumina (B75360) and does not require other reagents. rsc.orgresearchgate.net Researchers designed a specific precursor with two fluorine atoms positioned in the cove region to facilitate the desired cyclization, leading to the formation of the this compound structure. nih.gov This method is notable for its simplicity and its tolerance of other useful functionalities like C–Br and C–I bonds, which can be used for further molecular modifications. nih.govrsc.org
Advanced Structural Elucidation Techniques for Novel this compound Compounds
The unambiguous determination of the complex, three-dimensional structures of novel this compound derivatives relies on a combination of powerful analytical techniques. Multidimensional NMR spectroscopy and high-resolution mass spectrometry are indispensable tools for this purpose.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC, HMBC)
Multidimensional NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For this compound derivatives, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for structural assignment. irb.hr
The HSQC experiment correlates proton and carbon nuclei that are directly bonded, allowing for the assignment of protons to their attached carbons. columbia.edu The HMBC experiment, conversely, reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is vital for piecing together the molecular skeleton. irb.hrcolumbia.edu For example, in the characterization of newly synthesized benzoxanthenes, the structures were definitively confirmed by analyzing their MS, 1H, and 13C NMR spectra, corroborated by two-dimensional HSQC and HMBC experiments. irb.hr These experiments provide unambiguous evidence of the carbon framework and the positions of various substituents. irb.hrresearchgate.net
Table 2: Application of 2D NMR in this compound Characterization
| NMR Technique | Information Provided | Application Example |
|---|---|---|
| HSQC | Shows direct one-bond correlations between protons and carbons. columbia.edu | Used to assign specific proton signals to their corresponding carbon atoms in the benzoxanthene core. irb.hr |
| HMBC | Shows correlations between protons and carbons separated by 2-4 bonds. columbia.edu | Key in establishing the connectivity between different fragments of the molecule and confirming the final structure of newly synthesized benzoxanthene lignans. irb.hr |
| STD-NMR | Identifies which parts of a ligand are in close proximity to a macromolecule. | Used to study the interaction of this compound lignans with DNA, showing the planar core intercalates while pendants bind in the minor groove. irb.hrresearchgate.net |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of a newly synthesized compound with high accuracy. nih.gov By providing a precise mass measurement, HRMS can validate the proposed molecular formula of a this compound derivative.
For instance, the structures of newly synthesized benzoxanthene derivatives were determined through analysis of their mass spectra acquired with an Orbitrap Fusion Tribrid mass spectrometer, which provides high-resolution data. irb.hr In other studies, the molecular weights of novel benzoxanthone derivatives determined by HRMS were found to be consistent with the calculated theoretical values, confirming their elemental composition. nih.gov This technique is often used in conjunction with NMR to provide orthogonal confirmation of a compound's identity, ensuring a high degree of confidence in the assigned structure. irb.hrresearchgate.net
Spectroscopic Characterization and Photophysical Investigations of Benzo Kl Xanthene Systems
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In the context of benzo[kl]xanthene systems, advanced NMR techniques have provided deep insights into their behavior in different chemical environments.
Characterization of Persistent Carbocations Derived from this compound in Superacidic Media
The stability and electronic structure of carbocations generated from polycyclic aromatic hydrocarbons are of fundamental interest in physical organic chemistry. Researchers have successfully generated and characterized persistent carbocations from this compound in superacidic media, such as a mixture of fluorosulfonic acid (FSO3H) and antimony pentafluoride (SbF5). ijcrt.org
Experimental NMR studies, combined with Density Functional Theory (DFT) calculations, have been employed to investigate these long-lived carbocations. mie-u.ac.jpresearchgate.netsci-hub.se Upon protonation in superacid, significant changes in the 1H and 13C NMR chemical shifts of this compound are observed. The distribution of the positive charge within the molecule can be estimated from the changes in 13C NMR chemical shifts when comparing the carbocation to the neutral parent compound. researchgate.net These studies have revealed that the positive charge in the this compound-derived carbocation is delocalized across the aromatic rings. researchgate.netlookchem.com The experimental NMR data are generally in good agreement with the chemical shifts calculated using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level of theory. researchgate.net
A 2015 study detailed the NMR and DFT investigations on persistent carbocations derived from this compound, among other related heterocyclic compounds, in superacidic media. sci-hub.sersc.org This research provides a comprehensive analysis of the electronic structure and stability of these cationic species. mie-u.ac.jpglobalauthorid.com
Saturation Transfer Difference (STD) NMR for Ligand-Biomacromolecule Interactions
Saturation Transfer Difference (STD) NMR spectroscopy is a valuable technique for studying the binding of small molecules (ligands) to large biomacromolecules like DNA and proteins. glycopedia.eunih.gov This method allows for the identification of the specific parts of a ligand that are in close contact with the receptor, providing an "epitope map" of the binding interaction. chemrxiv.orgbiorxiv.org
In the case of this compound derivatives, STD-NMR has been instrumental in elucidating their interaction with DNA. irb.hr Studies have shown that this compound lignans (B1203133) interact with DNA through a dual binding mode. researchgate.net The planar this compound core intercalates between the base pairs of the DNA, while the flexible side chains, typically at the C-1 and C-2 positions, bind within the minor groove of the DNA helix. irb.hrresearchgate.net
For these experiments, a model DNA, such as the alternating polynucleotide poly(dGdC)2, is often used. irb.hr The STD NMR spectra are generated by subtracting a spectrum where the protein is selectively saturated from a reference spectrum. chemrxiv.orgbiorxiv.org The resulting difference spectrum shows signals only from the ligand protons that are in close proximity to the macromolecule. glycopedia.eu These STD-NMR findings, often corroborated by molecular docking simulations, provide a detailed picture of the ligand-DNA complex at the molecular level. irb.hrresearchgate.net
Electronic Spectroscopy: Absorption and Emission Properties
The extended π-conjugated system of benzo[kl]xanthenes gives rise to distinct electronic absorption and emission properties, which are sensitive to the molecular structure and the surrounding environment.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Spectral Shifts
This compound and its derivatives typically exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. irb.hrresearchgate.net The absorption spectra are influenced by the extent of π-conjugation; larger conjugated systems generally lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. acs.orgshimadzu.com
The introduction of substituents on the this compound core can also significantly alter the absorption spectra. shimadzu.com The specific position and electronic nature of these substituents can cause shifts in the absorption peaks. irb.hr For example, studies on related xanthene derivatives have shown that functional groups can influence the conjugated system, leading to changes in peak wavelengths. shimadzu.com
The solvent environment can also play a role in the UV-Vis absorption of these compounds. While some this compound derivatives show absorption that is largely independent of solvent polarity, others may exhibit solvatochromic shifts. researchgate.netresearchgate.net
Table 1: UV-Vis Absorption Maxima of Selected this compound Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| This compound | Not Specified | Not Specified | nih.govnist.gov |
| 9-methoxy-5-thiophenyl-12H-benzo[a]xanthene-12-one | Methanol | 235, 265, 346, 375 | |
| 11,16-di-tert-butyl-9,18-diphenylbenzo[kl]benzo sci-hub.seacs.orgtriphenyleno[2,3-b]xanthene (BTX) | Dichloromethane | ~350, ~450, ~550 | researchgate.net |
This table is illustrative and specific values depend on the exact derivative and experimental conditions.
Fluorescence Emission Properties, Quantum Yields, and Lifetimes
Many this compound derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. irb.hracs.org The emission properties, including the emission maximum, fluorescence quantum yield (ΦF), and excited-state lifetime (τ), are key parameters that define their potential as fluorophores.
The fluorescence of this compound lignans has been shown to be affected by their interaction with DNA and RNA. irb.hr Upon binding to polynucleotides, changes in fluorescence intensity, such as quenching or enhancement, can be observed. irb.hr For instance, the addition of a double-stranded polynucleotide to some this compound lignans leads to a quenching of fluorescence, often accompanied by a hypsochromic (blue) shift in the emission maximum. irb.hr Conversely, for other derivatives, an increase in fluorescence is observed. irb.hr These changes are attributed to factors like the reduction of excited-state proton transfer to the solvent and the redistribution of charges upon intercalation. irb.hr
The quantum yield, which represents the efficiency of the fluorescence process, and the excited-state lifetime are crucial for applications in fluorescence imaging and sensing. ijcrt.orgacs.org For example, some related xanthene dyes are known for their high quantum yields and long fluorescence lifetimes. ijcrt.orgacs.org While specific quantum yield and lifetime data for a wide range of this compound derivatives are not extensively compiled in the provided context, studies on related systems like dibenzo[b,h]xanthene-5,6,8,13-tetrol acetates show fluorescence emission in the UV region with moderate quantum yields and short lifetimes. ijcrt.org
Investigation of Excited-State Prototropic Reactions in Related Benzo[c]xanthene Dyes
While the provided information focuses primarily on this compound, studies on the closely related benzo[c]xanthene dyes offer valuable insights into potential photophysical processes. A series of fluorescent, long-wavelength benzo[c]xanthene dyes, including seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs), have been characterized as pH indicators. nih.govresearchgate.netnih.gov
These dyes exhibit dual emission from their protonated and deprotonated forms, a phenomenon linked to excited-state prototropic reactions. nih.gov Detailed photophysical studies on systems like carboxy-SNAFL-1 have been conducted to understand these proton transfer processes, drawing comparisons to other structurally related compounds. nih.govresearchgate.net The enhancement of fluorescence upon intercalation observed in some xanthene derivatives is often attributed to a reduction in the rate of excited-state proton transfer to solvent molecules. irb.hr This principle, well-studied in benzo[c]xanthenes, is also relevant to understanding the fluorescence behavior of this compound systems, particularly in protic solvents or when interacting with biological molecules. irb.hracs.org
Dual Emission Phenomena in Fluorescent Benzo[c]xanthene pH Sensors
Benzo[c]xanthene dyes, particularly seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs), are notable for their application as fluorescent pH indicators. nih.govkth.se A key characteristic of these probes is their dual emission, where both the protonated (acid) and deprotonated (base) forms of the fluorophore exhibit distinct emission spectra. nih.govgoogle.com This property allows for ratiometric pH measurements, which are more reliable as they can correct for variables like dye concentration, photobleaching, and instrumental fluctuations. kth.segoogle.com
These dyes can be effectively excited using common argon ion laser lines at 488 or 514 nm. nih.govtandfonline.com The protonated form of these dyes typically has a maximum emission at a shorter wavelength, while the deprotonated form emits at a longer wavelength. google.comtandfonline.com For instance, in the case of carboxy-SNARF-1, the acidic form has a maximum emission around 580 nm, and the basic form's emission peaks at approximately 640 nm. tandfonline.com The pKa values for most of these indicators fall within the physiologically relevant range of 7.6 to 7.9. nih.gov
The dual emission characteristic arises from the different electronic distributions in the protonated and deprotonated states of the xanthene core. This allows for simultaneous excitation of both species with a single wavelength, followed by the quantification of their independent fluorescence emissions. google.com The ratio of the emission intensities at the two wavelengths can then be correlated to the pH of the surrounding medium. google.com
To enhance their utility, particularly for intracellular applications, modifications to the benzo[c]xanthene structure have been explored. For example, fluorination of the benzo[c]xanthene ring system in SNARF-1 has been shown to lower its pKa value, making it more suitable for measuring near-neutral and acidic intracellular pH. researchgate.netcapes.gov.br Specifically, newly synthesized fluorinated benzo[c]xanthene dyes have demonstrated pKa values of 6.4 and 7.2, while retaining the desirable pH-dependent dual-emission properties. capes.gov.br Additionally, cell-permeable ester derivatives, such as diacetates and acetoxymethyl esters, have been developed to facilitate their entry into living cells. nih.gov
Interactive Data Table: Photophysical Properties of Benzo[c]xanthene pH Sensors
| Compound Class | Excitation Wavelengths (nm) | Emission Maxima (nm) | pKa Range | Key Features |
| Seminaphthofluoresceins (SNAFLs) | 488, 514 nih.gov | Dual emission from protonated and deprotonated forms nih.gov | 7.6 - 7.9 nih.gov | Long-wavelength emission, suitable for cellular studies kth.se |
| Seminaphthorhodafluors (SNARFs) | 488, 514 nih.govtandfonline.com | Acidic max: ~580, Basic max: ~640 (for carboxy-SNARF-1) tandfonline.com | 7.6 - 7.9 nih.gov | Distinct emission bands from protonated and deprotonated forms tandfonline.com |
| Fluorinated Benzo[c]xanthenes | Not specified | pH-dependent dual emission retained capes.gov.br | 6.4, 7.2 capes.gov.br | Lower pKa values for broader intracellular applications researchgate.netcapes.gov.br |
Spectrophotometric Methods for Quantitative Ligand-Target Interaction Analysis
A variety of spectrophotometric methods, including UV/Vis, fluorescence, and circular dichroism (CD) spectroscopy, are utilized for the quantitative analysis of interactions between this compound derivatives and their biological targets, such as nucleic acids and proteins. irb.hrnih.gov These techniques allow for the determination of key binding parameters, including binding constants (K_s) and the stoichiometry of the interaction (n, the ratio of bound compound to the target molecule). irb.hr
Fluorimetric titrations are a common approach where the fluorescence of the this compound derivative is monitored as the concentration of the target molecule (e.g., DNA or RNA) is incrementally increased. irb.hr The changes in fluorescence intensity upon binding can be analyzed using models like the Scatchard equation to calculate the binding constant. irb.hr Studies on this compound lignans (BXLs) have revealed that these compounds exhibit micromolar binding affinities for double-stranded DNA and RNA, as well as for human serum albumin (HSA). irb.hrnih.gov
The nature of the substituents on the this compound core has a significant impact on the observed fluorescence changes upon binding. irb.hrnih.gov For example, compounds with hydroxy groups at specific positions often show different fluorescence responses compared to those with methoxy (B1213986) groups. irb.hr Generally, an increase in the electron-donating properties of substituents can lead to lower fluorescence. irb.hr The enhancement of fluorescence upon intercalation into DNA is often attributed to a decrease in the rate of excited-state proton transfer to the solvent. irb.hr Conversely, fluorescence quenching can occur due to a redistribution of charges upon intercalation that increases the electron density of the chromophore. irb.hr
CD spectroscopy, as mentioned earlier, also provides quantitative data on binding. irb.hr The magnitude of the induced CD signal can be related to the extent of binding. Furthermore, thermal melting experiments, monitored by UV/Vis spectroscopy, can assess the stabilization of DNA or RNA helices upon ligand binding. The change in the melting temperature (ΔT_m) provides a measure of the strength of the interaction. irb.hr For instance, some BXLs have been shown to have a small stabilizing effect on ctDNA, while others stabilize AT-rich DNA. irb.hr
Interactive Data Table: Binding Affinities of this compound Lignans
| Compound | Target | Binding Constant (K_s) (M⁻¹) | Stoichiometry (n) | Method |
| CT-A1 | ctDNA | 1.8 (± 0.2) x 10⁵ | 0.17 | Fluorimetric Titration irb.hr |
| CT-A1 | poly(dAdT)₂ | 1.9 (± 0.3) x 10⁵ | 0.16 | Fluorimetric Titration irb.hr |
| CT-A2 | ctDNA | 2.6 (± 0.2) x 10⁵ | 0.20 | Fluorimetric Titration irb.hr |
| CT-A2 | poly(dAdT)₂ | 3.0 (± 0.2) x 10⁵ | 0.23 | Fluorimetric Titration irb.hr |
| CT-A4 | ctDNA | 1.9 (± 0.2) x 10⁵ | 0.19 | Fluorimetric Titration irb.hr |
| CT-A4 | poly(dAdT)₂ | 1.5 (± 0.1) x 10⁵ | 0.17 | Fluorimetric Titration irb.hr |
| CT-A19 | ctDNA | 1.2 (± 0.1) x 10⁵ | 0.11 | Fluorimetric Titration irb.hr |
| CT-A22 | poly A – poly U | 1.4 (± 0.1) x 10⁵ | 0.11 | Fluorimetric Titration irb.hr |
| CT-A24 | poly A – poly U | 1.1 (± 0.1) x 10⁵ | 0.11 | Fluorimetric Titration irb.hr |
Computational and Theoretical Studies on Benzo Kl Xanthene
Density Functional Theory (DFT) Applications in Benzo[kl]xanthene Research
Density Functional Theory (DFT) has emerged as a powerful tool in the study of this compound and its derivatives, providing significant insights into their electronic properties, reactivity, and structural features. This computational approach allows for a detailed understanding of these complex molecules at the atomic level.
Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis
DFT calculations are instrumental in elucidating the electronic structure of this compound derivatives. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of these compounds. nih.gov
The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap generally indicates higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For instance, a narrow frontier orbital gap suggests that charge transfer interactions can readily occur within the molecule. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, are fundamental to the formation of transition states in chemical reactions.
Prediction of Spectroscopic Parameters: GIAO-Calculated NMR Chemical Shifts
A significant application of DFT in the study of this compound is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netsci-hub.se This computational technique has proven to be highly effective in correlating calculated magnetic shielding with experimental NMR data for complex organic molecules. researchgate.netacs.orgmdpi.com
GIAO-DFT calculations have been successfully employed to study persistent carbocations derived from this compound in superacidic media. researchgate.netsci-hub.semie-u.ac.jp The calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values, aiding in the structural elucidation and understanding of charge distribution in these reactive intermediates. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-311G basis set, has been shown to provide reliable predictions for similar aromatic compounds. acs.org These methods are not only useful for parent compounds but also for a wide range of derivatives, allowing for a systematic investigation of substituent effects on NMR parameters. acs.orgunisa.it
Reaction Mechanism Elucidation and Energy Barrier Calculations (e.g., CO2 Hydrogenation)
DFT calculations have been pivotal in investigating the reaction mechanisms involving this compound-based systems, particularly in the context of catalysis. One notable example is the study of CO2 hydrogenation facilitated by frustrated Lewis pairs (FLPs) incorporating a this compound scaffold. researchgate.netucl.ac.uk
These studies predict that the rigid this compound backbone can significantly lower the activation energy for CO2 hydrogenation compared to more flexible systems. researchgate.netucl.ac.uk By calculating the energy profiles of the reaction, including the transition states for both H2 activation and the subsequent hydrogenation of CO2, researchers can gain insights into the feasibility and efficiency of the catalytic process. researchgate.netucl.ac.uk For instance, DFT predictions at the B3LYP-D3 level of theory have shown a remarkable drop in the energy barrier for CO2 hydrogenation with this compound-based FLPs. researchgate.netucl.ac.uk These computational findings are crucial for the rational design of new and more efficient catalysts for important chemical transformations. researchgate.netmdpi.com
Table 1: Predicted Free Energy Barriers for H2 Activation and CO2 Hydrogenation (Data adapted from DFT calculations on Frustrated Lewis Pairs with different backbones)
| Derivative | Backbone | H2 Activation (kcal/mol) | CO2 Hydrogenation (kcal/mol) |
| 7 | This compound | 16.5 | 17.2 |
| 8 | This compound | 14.6 | 17.2 |
This table illustrates the predicted free energy barriers for H2 activation and CO2 hydrogenation for two different FLP models (7 and 8) that incorporate a this compound backbone. These values are derived from DFT calculations and highlight the catalytic potential of these systems. ucl.ac.uk
Analysis of Carbocation Stability and Charge Delocalization Patterns
The stability and electronic structure of carbocations derived from this compound have been investigated through a combination of experimental NMR in superacidic media and DFT calculations. researchgate.netsci-hub.seacs.org These studies provide a detailed picture of how the positive charge is distributed across the aromatic framework.
By comparing the ¹³C NMR chemical shifts of the neutral parent compound with its protonated form, the extent of charge delocalization can be estimated. researchgate.net DFT calculations complement these experimental findings by providing theoretical chemical shifts and mapping the charge distribution. For carbocations of this compound and related polycyclic aromatic hydrocarbons, it has been found that the positive charge is often delocalized over specific parts of the molecule. researchgate.net The agreement between the GIAO-derived NMR chemical shifts and the experimental data validates the computational models used to describe these highly reactive species. researchgate.net
Molecular Docking and Dynamics Simulations
Computational simulations, particularly molecular docking, are essential for understanding how this compound derivatives interact with biological macromolecules like DNA and RNA.
Prediction of DNA/RNA Binding Modes (Intercalation, Groove Binding, End-Stacking)
Molecular docking studies have been instrumental in predicting the preferred binding modes of this compound lignans (B1203133) with DNA. researchgate.netresearchgate.netnih.gov These simulations suggest a dual mode of interaction where the planar aromatic core of the this compound intercalates between the base pairs of the DNA helix. researchgate.netresearchgate.netnih.govbeilstein-journals.orgrsc.org Simultaneously, the flexible side chains, often ester or amide groups at the C-1 and C-2 positions, can bind within the minor groove of the DNA. researchgate.netresearchgate.netnih.gov
Circular dichroism spectroscopy results support these computational predictions, indicating a mixed binding mode that includes both groove binding and partial intercalation for double-stranded DNA and RNA. researchgate.netirb.hr For G-quadruplex DNA structures, end-stacking onto the terminal G-tetrads is suggested as a primary binding mode. researchgate.netirb.hr The binding affinity and specific mode of interaction are influenced by the nature of the substituents on both the this compound core and the side pendants. irb.hrnih.gov For instance, derivatives with an unsubstituted phenyl ring have shown strong stabilization effects on G-quadruplexes. irb.hr
Table 2: Predicted Binding Modes of this compound Derivatives with Nucleic Acids
| Derivative Type | Nucleic Acid Target | Predicted Binding Mode(s) |
| This compound Lignans | ds-DNA/RNA | Intercalation (planar core) and Minor Groove Binding (side pendants) researchgate.netresearchgate.netnih.gov |
| This compound Lignans | G-quadruplex DNA | End-stacking researchgate.netirb.hr |
This table summarizes the primary binding modes of this compound derivatives with different forms of nucleic acids as predicted by molecular docking and supported by experimental data.
Identification of Protein-Ligand Interaction Sites and Mechanisms (e.g., Proteasome, Human Serum Albumin)
Computational and experimental techniques have been pivotal in identifying the protein targets of this compound derivatives and elucidating the mechanisms of their interaction. Studies have focused on key proteins like the proteasome and human serum albumin (HSA), revealing specific binding behaviors.
Mass spectrometry-based chemical proteomics has successfully identified the proteasome as a primary molecular target for bio-inspired synthetic this compound lignans. researchgate.netnih.gov This discovery was further explored through a combination of molecular docking simulations and fluorescence assays, both in vitro and in cells. researchgate.netnih.gov These integrated approaches provided detailed insights into the molecular interaction mechanism, demonstrating the capacity of these lignans to inhibit the proteasome. researchgate.netnih.gov The proteasome is a crucial complex for protein degradation in mammalian cells, and its inhibition is a known strategy in cancer therapy. researchgate.net
The interaction between this compound lignans (BXLs) and human serum albumin (HSA), the most abundant protein in blood plasma, has also been characterized. All tested BXL compounds were found to exhibit micromolar binding affinities for HSA. nih.govirb.hr This binding interaction leads to an increase in the thermal stability of the protein. nih.govirb.hr Spectrophotometric methods, including circular dichroism spectroscopy, have suggested a mixed binding mode for related compounds, which includes groove binding and partial intercalation. nih.govirb.hr
Table 1: Summary of this compound-Protein Interactions
| Protein Target | Key Finding | Method(s) of Identification |
|---|---|---|
| Proteasome | Identified as a new main interactor; inhibited by this compound lignans. researchgate.netnih.gov | Mass Spectrometry-based Chemical Proteomics, Molecular Docking, Fluorescence Assays. researchgate.netnih.gov |
Quantum Chemical Modeling of this compound Reactivity and Selectivity
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and predicting the reactivity and selectivity of complex molecules like this compound. ucl.ac.ukscienceopen.com These computational methods allow for the calculation of potential energy surfaces, which are essential for mapping the pathways of chemical reactions and identifying transition states. pennylane.ai
One significant application has been in the design of catalysts. DFT calculations were used to investigate intramolecular frustrated Lewis pairs (FLPs) that incorporate a this compound backbone. ucl.ac.uk These studies aimed to catalyze H₂ activation and CO₂ hydrogenation. The modeling predicted that the rigid scaffold of this compound, along with an increased distance between the phosphorus and boron centers of the FLP, leads to a significant decrease in the energy barrier for CO₂ hydrogenation compared to more flexible, conventional backbones. ucl.ac.uk For instance, a this compound-based FLP derivative (7) showed a free energy barrier for H₂ activation of 16.5 kcal mol⁻¹, a slight increase compared to a more rigid naphtho[2,1,8,7-klmn]xanthene (B87203) derivative but still indicative of feasible reactivity. ucl.ac.uk This demonstrates how the specific geometry and rigidity of the this compound core can be modeled to fine-tune catalytic activity and selectivity. ucl.ac.uk
Beyond catalysis, quantum chemical modeling has been used to estimate the adiabatic electron affinities of this compound compounds, which is in agreement with experimental data. researchgate.net DFT has also been employed to calculate and verify experimental NMR chemical shifts and to predict the most likely sites of protonation on the aromatic core, providing further insight into the molecule's inherent reactivity. researchgate.net
Table 2: DFT-Predicted Energy Barriers for this compound-Based FLP Catalysts
| FLP Derivative | Reaction Step | Free Energy Barrier (kcal mol⁻¹) |
|---|---|---|
| This compound-based FLP (7) | H₂ Activation | 16.5 |
Data sourced from DFT predictions at the B3LYP-D3 level of theory. ucl.ac.uk
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Proteasome |
| Human Serum Albumin |
Biological Activities and Molecular Mechanisms of Benzo Kl Xanthene Derivatives
Antitumor and Antiproliferative Activities of Benzo[kl]xanthene Lignans (B1203133)
This compound lignans have demonstrated notable antitumor and antiproliferative properties. mdpi.comresearchgate.netnih.govmdpi.com These compounds, inspired by natural products, have been synthesized and evaluated for their potential in cancer therapy. mdpi.comresearchgate.netnih.govmdpi.com
Cytotoxicity Evaluation in Diverse Human Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been assessed across a variety of human cancer cell lines, revealing a broad spectrum of activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells, with their effectiveness varying depending on the specific derivative and the type of cancer cell. rsc.orgnih.gov
For instance, a panel of twelve synthesized this compound lignans was tested against six human tumor cell lines: HT-29 and Caco-2 (colon carcinoma), HCT-116 (colon carcinoma), H226 and A549 (lung carcinoma), and SH-SY5Y (neuroblastoma). rsc.orgnih.gov With the exception of one compound, all showed activity against at least one cell line. rsc.orgnih.gov Notably, two lipophilic esters, compounds 13 and 28 , displayed the highest activity. rsc.orgnih.gov Compound 13 was found to be more potent than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against HCT-116 and H226 cell lines, with GI50 values of 3.16 μM and 4.33 μM, respectively. rsc.orgnih.gov
The phenethyl caffeate benzoxanthene lignan (B3055560) (PCBL) was also found to be a potent inhibitor of cell proliferation, showing greater efficacy than its analog, MCBL, in WiDr colon cancer cells. nih.gov
| Compound | Cell Line | Cancer Type | Activity (GI50, µM) | Reference |
|---|---|---|---|---|
| Compound 13 | HCT-116 | Colon Carcinoma | 3.16 | rsc.orgnih.gov |
| Compound 13 | H226 | Lung Carcinoma | 4.33 | rsc.orgnih.gov |
| Compound 28 | High activity against multiple cell lines | rsc.orgnih.gov | ||
| 5-fluorouracil (5-FU) | HCT-116 | Colon Carcinoma | 4.33 | researchgate.net |
| Compound 5 (dimethyl-6,9,10-trihydroxythis compound-1,2-dicarboxylate) | Moderate cytotoxicity against KB, MCF7, SK-LU-1, and HepG2 | haui.edu.vn | ||
| PCBL (Phenethyl caffeate benzoxanthene lignan) | WiDr | Colon Cancer | More efficient than MCBL | nih.gov |
Molecular Mechanisms of Action in Tumor Cells
The anticancer effects of this compound lignans are attributed to several molecular mechanisms, including their ability to interact with DNA, inhibit the proteasome, and induce programmed cell death pathways like autophagy and apoptosis. mdpi.comnih.govmdpi.comnih.govnih.gov
Studies using techniques like saturation transfer difference nuclear magnetic resonance (STD-NMR) and molecular docking have confirmed this dual binding mode. rsc.orgnih.govrsc.orgnih.gov The interaction with DNA can induce damage, as demonstrated by the comet assay in WiDr cells treated with phenethyl caffeate benzoxanthene lignan (PCBL). nih.gov This DNA damage triggers a cellular response, activating proteins such as γ-H2AX, BRCA1, ATR, and Chk1, which are all involved in DNA damage signaling and repair. nih.gov
The proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins, has been identified as a primary target for some this compound lignans. nih.govijcrt.org Inhibition of the proteasome disrupts protein homeostasis (proteostasis), leading to an accumulation of misfolded proteins and ultimately triggering cell death. nih.gov
Mass spectrometry-based chemical proteomics has been instrumental in identifying the proteasome as a key interactor for this class of compounds. nih.gov Further molecular docking studies and in vitro and in-cell fluorescence assays have provided insights into the molecular mechanism of this interaction, confirming the ability of these lignans to inhibit proteasome activity. nih.govijcrt.org This inhibition of the proteasome represents a significant pathway through which this compound derivatives exert their antitumor effects. nih.gov
This compound derivatives have been shown to induce both autophagy and apoptosis in cancer cells, two critical pathways of programmed cell death. nih.govmdpi.comnih.govnih.gov
Apoptosis, or programmed cell death, is a major outcome of treatment with these compounds. nih.gov For instance, phenethyl caffeate benzoxanthene lignan (PCBL) was found to activate key effector molecules of apoptosis, including caspase-3, caspase-7, and caspase-9, in WiDr cells. nih.gov This activation was accompanied by the cleavage of PARP, a hallmark of apoptosis. nih.gov
In addition to apoptosis, some this compound derivatives can induce autophagy, a cellular process of self-digestion. nih.govmdpi.com PCBL was shown to induce the formation of autophagosomes and increase the expression of LC3-II, a key autophagy marker, in WiDr cells. nih.gov The induction of autophagy by PCBL appears to be dependent on class III PI3-kinase but independent of the mTOR pathway. nih.govmdpi.com Interestingly, in some contexts, the autophagy induced by these compounds is described as a "bystander" mode, meaning it occurs alongside apoptosis but may not be the primary driver of cell death. nih.gov
Proteasome Inhibition and Modulation of Proteostasis
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound lignans influences their anticancer activity and for guiding the design of more potent derivatives. rsc.orgnih.govirb.hr
Research has shown that the nature of the flexible pendants at the C1 and C2 positions of the this compound core plays a significant role in their antiproliferative effects. rsc.orgnih.gov For example, the presence of markedly lipophilic ester groups, as seen in compounds 13 and 28 , was associated with the highest anticancer activity in a study of twelve derivatives. rsc.orgnih.gov This suggests that lipophilicity is a key factor for potency.
Furthermore, modifications to these side chains can impact their interaction with the DNA minor groove and, consequently, their biological activity. irb.hr The presence of hydroxy groups at the C-6, C-9, and C-10 positions of the benzoxanthene core is also important for their activity. irb.hr The substitution pattern on any phenyl rings within the side chains can also diminish antiproliferative activity. irb.hr For instance, one study noted that the presence of a methyl linker and substituents on the phenyl ring seemed to decrease the activity of certain analogues. irb.hr
| Structural Feature | Impact on Anticancer Potency | Reference |
|---|---|---|
| Lipophilic ester pendants at C1/C2 | Increased activity | rsc.orgnih.gov |
| Hydroxy groups at C6, C9, C10 | Important for activity | irb.hr |
| Substituents on phenyl ring of side chain | Decreased activity | irb.hr |
| Planar core | Acts as a base pair intercalant in DNA | rsc.orgnih.gov |
| Flexible pendants at C1/C2 | Act as minor groove binders in DNA | rsc.orgnih.govirb.hr |
Antimicrobial Activities
This compound lignans and their derivatives have been noted for their potential as antimicrobial agents. researchgate.netresearchgate.net
Antifungal Properties (e.g., against Candida spp.)
Several studies have highlighted the antifungal capabilities of this compound derivatives, particularly against Candida species. researchgate.netresearchgate.net In one study, bioinspired benzoxanthene lignans (BXLs) were synthesized and evaluated for their potential as antimycotic agents. researchgate.net Compounds 14 and 17 demonstrated notable antifungal activity, inhibiting the growth of most Candida strains with Minimum Inhibitory Concentration (MIC) values ranging from 4.6-19.2 µM for compound 14 and 26.0-104.3 µM for compound 17. researchgate.net For three of the tested strains, the MICs were even lower than that of the commonly used antifungal drug, fluconazole (B54011). researchgate.net
Further investigation revealed that BXLs 18 and 19 also exhibited some MIC values lower than fluconazole. researchgate.net Notably, compound 18 was effective against two non-albicans Candida strains that are resistant to fluconazole. researchgate.net Another derivative, phenazine (B1670421) 23, while only active against a single strain, showed a potency one order of magnitude greater than fluconazole, with a MIC of 1.3 µM. researchgate.net All the tested BXLs were found to be fungicidal. researchgate.net
The structural features of these compounds appear to play a crucial role in their antifungal efficacy. For instance, some xanthone (B1684191) derivatives have been shown to target yeast topoisomerase II, and they are not substrates for the fungal efflux pumps that are often responsible for drug resistance. nih.gov
Table 1: Antifungal Activity of this compound Derivatives against Candida spp.
| Compound | MIC Range (µM) against Candida spp. | Notable Activity |
|---|---|---|
| 14 | 4.6-19.2 | Lower MIC than fluconazole for three strains. researchgate.net |
| 17 | 26.0-104.3 | Broad-spectrum activity. researchgate.net |
| 18 | Not specified | Active against two fluconazole-resistant non-albicans Candida strains. researchgate.net |
| 19 | Not specified | Some MIC values lower than fluconazole. researchgate.net |
| Phenazine 23 | 1.3 | One order of magnitude more potent than fluconazole against one strain. researchgate.net |
Antibacterial Properties (e.g., against Staphylococcus aureus)
This compound derivatives have also been investigated for their antibacterial effects, with some showing strong inhibitory action against Gram-positive bacteria like Staphylococcus aureus. researchgate.netirb.hr A study on newly synthesized and previously reported benzoxanthene lignans (BXLs) found that derivatives with an unsubstituted or low-substituted phenyl ring, as well as one derivative without a phenyl ring, exhibited potent growth inhibition of S. aureus. irb.hr The growth inhibition was reported to be between 60% and 90% for these compounds. irb.hr
The antibacterial activity of xanthene derivatives is thought to be influenced by their structural characteristics. For instance, the introduction of bromine atoms into the aryl ring of xanthene derivatives has been shown to be a significant factor in their antimicrobial activity. pmf.unsa.ba While the precise mechanism of action is still under investigation, it is believed that xanthene derivatives may exert their antibacterial effects through various mechanisms, including enzyme inhibition and DNA cross-linking. dergipark.org.tr
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory properties of this compound derivatives are another area of active research. researchgate.netresearchgate.netirb.hr These compounds have been shown to modulate various inflammatory pathways. mdpi.com
Modulation of Lipid Mediator Biosynthesis
One of the key mechanisms behind the anti-inflammatory effects of this compound derivatives is their ability to modulate the biosynthesis of lipid mediators. researchgate.net These mediators, which include prostaglandins (B1171923) and leukotrienes, play a crucial role in the inflammatory response. Some this compound lignans have been found to favorably modulate the biosynthesis of these lipid mediators, which presents a promising pharmacological strategy for anti-inflammatory therapy. nih.gov
Antioxidant and Antiradical Scavenging Properties
This compound derivatives, as part of the broader class of polyphenols, are recognized for their antioxidant and antiradical scavenging activities. researchgate.netresearchgate.netirb.hrnih.gov
Evaluation of Radical Scavenging Activity (e.g., DPPH, ORAC assays)
The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.netnih.gov The DPPH assay measures the ability of a compound to quench the DPPH radical, with a lower EC50 value indicating higher activity. nih.gov The ORAC assay, a hydrogen atom transfer (HAT) based method, measures the antioxidant capacity relative to a standard, Trolox, with higher Trolox Equivalent (TE) values signifying greater antioxidant activity. nih.gov
Studies have shown that this compound lignans (BXLs) are effective at scavenging reactive oxygen species. nih.gov Notably, the antioxidant activity of BXL is maintained even when it is encapsulated in solid lipid nanoparticles (SLNs), a drug delivery system. nih.gov Research has also indicated that BXLs with hydroxy groups at the C-6, C-9, and C-10 positions of the benzoxanthene core generally exhibit moderate to strong antiradical scavenging activity. irb.hr
Table 2: Antioxidant Activity of a this compound Lignan (BXL)
| Assay | BXL | BXL-loaded SLN | Quercetin (Positive Control) |
|---|---|---|---|
| DPPH (EC50 in µM) | Similar to BXL-loaded SLN | Data available in source nih.gov | Data available in source nih.gov |
| ORAC (TE in µmol Trolox equivalent) | Similar to BXL-loaded SLN | Data available in source nih.gov | Data available in source nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound lignans (BXLs) |
| Fluconazole |
| Quercetin |
| Trolox |
| Staphylococcus aureus |
Attenuation of Intracellular Reactive Oxygen Species (ROS) Levels
This compound lignans (BXLs) have demonstrated notable antioxidant properties, including the ability to reduce intracellular levels of reactive oxygen species (ROS). mdpi.com ROS are chemically reactive molecules containing oxygen that, when present in excess, can lead to oxidative stress and cellular damage. karger.comacs.org
One study highlighted that BXLs are effective in minimizing the effects of ROS. mdpi.com Specifically, this compound lignans loaded into solid lipid nanoparticles (SLN-BXL) were shown to attenuate high levels of ROS induced by interleukin-2β (IL-2β) in human foreskin fibroblast (HFF-1) cells. mdpi.com Pre-treatment with SLN-BXL led to a dose-dependent decrease in these radical species. mdpi.com At a concentration of 29.2 μM, SLN-BXL reduced ROS levels by approximately 50% compared to untreated cells, demonstrating a stronger antioxidant activity than the BXL compound alone. mdpi.com This suggests that the nanoparticle formulation enhances the compound's efficacy in neutralizing ROS. mdpi.com
The free radical scavenging activity of these compounds is often linked to the presence of hydroxy groups at the C-6, C-9, and C-10 positions of the benzoxanthene core. irb.hrnih.gov Most this compound derivatives with these features exhibit moderate to strong antioxidative activity. irb.hrnih.gov An exception is a derivative where these hydroxy groups are replaced by methoxy (B1213986) groups, which does not display the same level of activity. irb.hrnih.gov
Antiangiogenic Potential and Modulation of Vascular Endothelial Growth Factor (VEGF) Effects
This compound derivatives have been identified as potential inhibitors of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. nih.govdntb.gov.ua This process is tightly regulated but can become pathogenic in conditions like cancer. nih.gov Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. mdpi.com
A specific natural-derived this compound lignan, synthesized from the biomimetic dimerization of caffeic acid phenethyl ester (CAPE), has shown significant antiangiogenic effects. nih.gov In an angiogenesis bioassay, this compound demonstrated a dose-related inhibitory effect on the growth of new vessels. nih.gov Furthermore, it was found to inhibit the secretion of VEGF in ovarian cell cultures. nih.gov
The antiangiogenic capabilities of a CAPE-derived this compound lignan (CAPE-BXL) were also observed when delivered via solid lipid nanoparticles (SLNs). nih.gov In a study using human brain microvascular endothelial cells (HBMECs) stimulated with VEGF, SLN-BXL significantly inhibited cell migration, a key step in angiogenesis. nih.gov The inhibition was 44% at 24 hours and 49% at 48 hours of incubation. nih.gov The free BXL compound, not encapsulated in SLNs, reduced wound closure by 60% and 63% at 24 and 48 hours, respectively, confirming its inherent antiangiogenic properties. nih.gov These findings underscore the potential of this compound lignans as modulators of VEGF-driven angiogenesis. nih.govdntb.gov.ua
Interactions with Biological Macromolecules
The biological effects of this compound derivatives are closely linked to their ability to interact with essential biological macromolecules, including nucleic acids and proteins.
DNA and RNA Binding Studies (e.g., ds-DNA, G-quadruplex structures, AT-DNA)
This compound lignans (BXLs) have been shown to interact with various forms of DNA and RNA. irb.hrnih.gov These interactions are influenced by the structural features of the BXLs, such as the substituents on the benzoxanthene core and the pendants at the C-1 and C-2 positions. irb.hrnih.gov
Studies using circular dichroism spectroscopy suggest a mixed binding mode for these compounds with double-stranded (ds) DNA and RNA. irb.hrnih.gov This includes groove binding and partial intercalation, where the planar aromatic core of the BXL inserts between the base pairs of the nucleic acid. irb.hrnih.govresearchgate.netnih.gov The flexible pendants at the C-1 and C-2 positions are thought to bind within the minor groove of the DNA. researchgate.netnih.gov
BXLs also exhibit binding to G-quadruplex structures, which are four-stranded nucleic acid structures formed in guanine-rich sequences. irb.hrnih.gov The primary mode of interaction with G-quadruplexes is suggested to be end-stacking, where the BXL molecule stacks on the top or bottom G-tetrad. irb.hrnih.gov Derivatives with an unsubstituted phenyl ring have been found to be particularly effective at stabilizing G-quadruplex structures. irb.hrnih.gov The interaction with DNA is considered a potential basis for the antitumor properties of these compounds. researchgate.net
Table 1: Interaction of this compound Derivatives with Nucleic Acids
| Type of Nucleic Acid | Primary Mode(s) of Interaction | Key Structural Features for Interaction |
|---|---|---|
| ds-DNA/RNA | Mixed mode: Groove binding and partial intercalation. irb.hrnih.gov | Planar aromatic core for intercalation; flexible C-1/C-2 pendants for groove binding. researchgate.netnih.gov |
| G-quadruplex | End-stacking on terminal G-tetrads. irb.hrnih.gov | Aromatic core and side chains; unsubstituted phenyl ring enhances stabilization. irb.hrnih.gov |
| AT-DNA | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Human Serum Albumin (HSA) Binding and Effects on Protein Thermal Stability
Human Serum Albumin (HSA) is a major transport protein in the blood, and its binding with therapeutic compounds can significantly affect their distribution and availability in the body. irb.hroatext.com this compound lignans have been found to bind to HSA, generally with micromolar affinities. irb.hrnih.gov
This interaction has been shown to increase the thermal stability of the HSA protein. irb.hrnih.gov The binding is primarily to the benzodiazepine (B76468) site on HSA. nih.govnih.gov Fluorescence spectroscopy and differential scanning calorimetry are methods used to characterize these interactions. irb.hr The knowledge of HSA binding is crucial for understanding the pharmacokinetic profile of these biologically active molecules. irb.hr
Table 2: Summary of this compound Derivative Interactions with HSA
| Parameter | Observation | Significance |
|---|---|---|
| Binding Affinity | Micromolar range. irb.hrnih.gov | Influences the compound's distribution and active concentration in the body. irb.hr |
| Effect on Protein | Increased thermal stability of HSA. irb.hrnih.gov | Indicates a stabilizing interaction with the protein structure. |
| Binding Site | Primarily the benzodiazepine site. nih.govnih.gov | Provides insight into the specific molecular interactions with the protein. |
Mutagenicity Assays and Genotoxic Potential
The assessment of mutagenicity and genotoxicity is a critical step in evaluating the safety profile of any new chemical entity. Mutagenicity refers to the capacity of a substance to induce genetic mutations, while genotoxicity is a broader term for damage to genetic material.
While extensive studies on the mutagenicity of this compound derivatives were not found in the provided search results, the Ames test, which uses Salmonella typhimurium strains, is a common method for evaluating the mutagenic potential of chemicals. srce.hracs.org For some polycyclic aromatic hydrocarbons (PAHs), a class to which benzo[kl]xanthenes are related, dose-dependent increases in mutation frequency have been observed in mouse models. nih.gov For instance, benzo[b]fluoranthene, another polycyclic aromatic compound, has been shown to cause dose-dependent increases in micronucleus frequency, indicating chromosomal damage. nih.gov
Some studies have noted that certain chemical analogues of xanthene dyes have been identified as having a high hazard to human health based on classifications for genotoxicity. canada.ca However, specific data from mutagenicity assays like the Ames test for this compound itself were not detailed in the search results. The interaction of these compounds with DNA, as discussed in section 5.6.1, suggests a potential for genotoxic effects, which warrants further investigation through specific assays.
Formulations and Delivery Systems for Benzo Kl Xanthene Derivatives
Solid Lipid Nanoparticle (SLN) Encapsulation Strategies
Encapsulating benzo[kl]xanthene derivatives within SLNs aims to enhance their stability, improve their interaction with biological systems, and provide a controlled release profile. mdpi.commdpi.com
The preparation of this compound-loaded SLNs (SLN-BXL) has been successfully achieved using methods such as the Phase Inversion Temperature (PIT) technique, sometimes combined with ultrasonication. mdpi.commdpi.com The PIT method is valued for producing nanoparticles with desirable characteristics. mdpi.com Following preparation, the formulations undergo rigorous physicochemical characterization to determine their suitability as drug delivery vehicles. mdpi.comnih.gov
Key characterization parameters include mean particle size, polydispersity index (PDI), and zeta potential. mdpi.comnih.gov Studies show that SLN-BXL formulations can be produced with a mean size of approximately 200 nm and a PDI below 0.2, which indicates a homogenous system. mdpi.comnih.gov The zeta potential, a measure of the nanoparticle's surface charge and an indicator of stability, has been reported at around -18 mV to -28 mV. mdpi.comnih.gov A surface charge exceeding the agglomeration threshold of ±15 mV contributes to the physical stability of the nanoparticle dispersion. nih.gov Encapsulation of the this compound derivative typically leads to a slight increase in the mean particle size compared to unloaded SLNs. nih.gov
Table 1: Physicochemical Properties of this compound-Loaded SLNs (SLN-BXL)
| Parameter | Unloaded SLNs | SLN-BXL | Source |
|---|---|---|---|
| Mean Particle Size | ~142.8 nm | ~181.6 nm - 200 nm | mdpi.comnih.gov |
| Polydispersity Index (PDI) | ~0.164 | ~0.189 - 0.2 | mdpi.comnih.gov |
| Zeta Potential (ZP) | ~-22 mV | ~-18 mV to -28 mV | mdpi.comnih.gov |
Entrapment efficiency (EE%) is a critical parameter that quantifies the amount of the active compound successfully encapsulated within the nanoparticles. mdpi.com For SLN-BXL, EE% is often determined using size-exclusion liquid chromatography. mdpi.com This method separates the free, unentrapped this compound from the SLN-encapsulated compound. mdpi.com Studies have reported satisfactory EE% values ranging from approximately 58% to 74%. mdpi.comnih.govnih.gov
Long-term stability assessments are conducted to ensure the formulation maintains its physicochemical properties over time. These studies typically monitor the mean particle size, PDI, zeta potential, and EE% at set intervals (e.g., over three months) at a controlled temperature. mdpi.comnih.gov Results have shown that SLN-BXL formulations exhibit good stability, with these key parameters remaining relatively unchanged over the study period, indicating a robust and reliable delivery system. mdpi.comnih.govnih.gov For instance, one study noted an EE% of 60.7% after one month, 60.1% after two months, and 58.2% after three months, demonstrating the stability of the encapsulated compound. nih.gov
Table 2: Long-Term Stability Data for SLN-BXL Formulations over Three Months
| Time | Mean Particle Size | PDI | Zeta Potential | Entrapment Efficiency (EE%) | Source |
|---|---|---|---|---|---|
| Initial | ~181.6 nm | ~0.189 | ~-18 mV | ~61.5% | nih.gov |
| 1 Month | Stable | Stable | Stable | 60.7% | nih.gov |
| 2 Months | Stable | Stable | Stable | 60.1% | nih.gov |
| 3 Months | Stable | Stable | ~-18 mV | 58.2% | nih.gov |
The in vitro release of this compound from SLNs is commonly evaluated using a dialysis method. mdpi.comnih.gov In this setup, a sample of the SLN-BXL formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then submerged in a release medium, such as a buffer solution. mdpi.comnih.gov Aliquots of the medium are withdrawn at predetermined time intervals and analyzed to quantify the amount of released this compound. mdpi.com
Release studies have demonstrated a sustained release pattern for this compound from SLNs. mdpi.com Typically, there is a faster release phase within the initial hours, followed by a slower, more gradual release over an extended period. mdpi.com For example, one study reported that the percentage of drug released from the total formulation reached 60% between 48 and 54 hours, eventually increasing to about 70% within 168 hours. mdpi.com Another study observed a release of up to 38.6% within 24 hours when dispersed in a water/ethanol mixture. mdpi.com This sustained release profile is considered advantageous for drug delivery, as it can allow for prolonged action of the compound. mdpi.com
Determination of Entrapment Efficiency and Long-Term Stability
Interaction Studies with Biomembrane Models
To predict how these nanoparticle formulations might behave in vivo, researchers study their interactions with artificial biomembrane models. mdpi.comnih.gov These studies provide insight into the ability of the SLNs to interact with and potentially penetrate cellular membranes to deliver their payload. mdpi.comnih.gov
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of the SLNs and their interaction with membrane models. mdpi.comdoi.org It measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov By comparing the thermograms of unloaded SLNs, SLN-BXL, and the physical mixture of components, researchers can confirm the encapsulation of the this compound derivative. mdpi.comnih.gov
The thermotropic behavior of empty SLNs is characterized by specific melting peaks. mdpi.com When this compound is encapsulated, the calorimetric curve of the SLN-BXL formulation shows significant changes, such as shifts in peak temperatures or the appearance of new shoulders or peaks. mdpi.comnih.gov For instance, in one study, the calorimetric curve of empty SLNs showed a main peak at 54.40°C, while the SLN-BXL curve displayed a secondary peak at 52.80°C and a primary peak at 54.60°C. mdpi.com These alterations indicate that the drug is incorporated within the lipid matrix of the nanoparticle, affecting its thermal response. mdpi.comnih.gov
Table 3: Illustrative DSC Peak Temperatures for SLN Formulations
| Formulation | Peak 1 Temperature (°C) | Peak 2 Temperature (°C) | Observations | Source |
|---|---|---|---|---|
| Unloaded SLNs | 53.0 | - | Main peak with a shoulder at ~56°C | nih.gov |
| SLN-BXL | 54.3 | 58.0 | Two distinct peaks with a shoulder in between | nih.gov |
| Unloaded SLNs | 54.4 | - | Main peak with a shoulder at a lower temperature | mdpi.com |
| SLN-BXL | 52.8 | 54.6 | Secondary and primary peaks observed | mdpi.com |
Multilamellar vesicles (MLVs), typically composed of phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC), are widely used as a simplified model to mimic the structure of biological membranes. mdpi.comnih.govdoi.org By co-incubating the SLN-BXL formulations with these MLVs, DSC can be used to monitor the interactions between them. mdpi.comresearchgate.net
An interaction is confirmed by observing variations in the calorimetric curves of the MLVs, the SLNs, or both. mdpi.commdpi.com When a strong, penetration-type interaction occurs, the pre-transition peak of the MLV may disappear, and the main transition peak can become smaller. mdpi.com Simultaneously, the thermogram of the SLN-BXL also shows evident variations. mdpi.com These changes in the thermotropic behavior of the MLV model suggest that the SLNs can interact deeply with the biomembrane and facilitate the transfer of the encapsulated this compound into the lipid bilayers. mdpi.comnih.gov
Differential Scanning Calorimetry (DSC) for Thermotropic Behavior and Membrane Interaction Analysis
Pharmacological Implications of Nanoparticle Delivery
The development of nanoparticle-based delivery systems for this compound derivatives has been a critical step in translating their biological activities into viable therapeutic applications. Many of these compounds, while demonstrating promising effects in vitro, are limited by poor aqueous solubility and high lipophilicity, which curtails their bioavailability and restricts their use in aqueous physiological environments. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Encapsulation within nanocarriers, such as solid lipid nanoparticles (SLNs), has emerged as a primary strategy to address these limitations. researchgate.netmdpi.comnih.gov
Enhanced Bioefficacy and Improved Bioavailability
A primary obstacle for the pharmacological application of Benzo[k,l]xanthene lignans (B1203133) (BXL) is their highly lipophilic nature and consequently low solubility in water. nih.govresearchgate.netresearchgate.net For instance, the bioinspired derivative CAPE-BXL has a high calculated log P of 6.65, making it unsuitable for direct pharmacological use despite its potent biological activities. nih.gov To surmount this challenge, researchers have successfully encapsulated BXL into solid lipid nanoparticles (SLNs), creating formulations designed to enhance stability and bioavailability. researchgate.netresearchgate.netmdpi.com
These SLN-BXL formulations have been characterized by a mean particle size of approximately 200 nm, a low polydispersity index (PDI) of 0.2, and a negative zeta potential of around -28 mV, which contributes to their stability over several months. dntb.gov.uamdpi.comnih.gov The encapsulation efficiency (%EE) for BXL within these nanoparticles is reported to be about 70%. dntb.gov.uamdpi.comnih.gov Studies using biomembrane models, such as multilamellar vesicles (MLV), have shown that these SLNs can interact deeply with and penetrate the membrane structure. mdpi.comdntb.gov.ua This interaction facilitates the release and permeation of the encapsulated BXL into the biomembrane, suggesting a mechanism for improved bioefficacy at the cellular level. mdpi.comdntb.gov.ua The ultimate goal of these nanoformulations is to improve the interaction of the this compound compound with biological targets, thereby enhancing its protective and therapeutic effects. researchgate.netdntb.gov.uamdpi.com
| Parameter | Value | Source |
|---|---|---|
| Mean Particle Size | ~200 nm | dntb.gov.uamdpi.comnih.gov |
| Polydispersity Index (PDI) | 0.2 | dntb.gov.uamdpi.comnih.gov |
| Zeta Potential (ZP) | ~ -28 mV | dntb.gov.uamdpi.comnih.gov |
| Encapsulation Efficiency (%EE) | ≈ 70% | dntb.gov.uamdpi.comnih.gov |
Evaluation of Cytotoxicity of Formulated this compound in Cellular Models
The cytotoxic profile of both free and nanoparticle-formulated this compound derivatives is a critical aspect of their preclinical evaluation. The effects have been shown to be highly dependent on the cell type and the concentration of the compound.
In a study using human brain microvascular endothelial cells (HBMECs), a model for the blood-brain barrier, free BXL demonstrated significant, dose-dependent cytotoxicity. nih.gov After 48 hours of exposure, a 12.5 μM concentration of BXL induced a cytotoxicity of approximately 45%. nih.gov The formulated version, SLN-BXL, also reduced cell viability by about 40% at a dilution corresponding to 12.5 μM of BXL. nih.gov The half-maximal inhibitory concentration (IC50) for free BXL in this cell line was calculated to be 29.48 μM. nih.gov
| Compound/Formulation | Concentration/Dilution | Effect on HBMEC Viability (48h) | Source |
|---|---|---|---|
| BXL (Free) | 12.5 μM | ~45% reduction | nih.gov |
| BXL (Free) | 50 μM | ~65% reduction (at 24h) | nih.gov |
| BXL (Free) | 100 μM | ~68% reduction (at 24h) | nih.gov |
| SLN-BXL | 200x dilution (equiv. 12.5 μM BXL) | ~40% reduction | nih.gov |
| SLN-BXL | 400x dilution (equiv. 6.25 μM BXL) | ~25% reduction | nih.gov |
| SLN-BXL | 800x dilution (equiv. 3.125 μM BXL) | ~19% reduction | nih.gov |
Conversely, when evaluated for topical applications using human foreskin fibroblast (HFF-1) cells, the safety profile appeared much more favorable. nih.gov In this cellular model, neither free BXL, empty SLNs, nor the SLN-BXL formulation showed any toxicity at concentrations ranging from 7.3 to 29.2 μM after 12 and 24 hours of exposure. nih.gov These findings underscore the cell-specific nature of this compound cytotoxicity and the importance of selecting appropriate models for specific therapeutic applications.
Targeted Delivery and Specific Therapeutic Applications (e.g., Topical Application, Blood-Brain Barrier Models)
The development of nanoparticle formulations for this compound derivatives has enabled the exploration of specific therapeutic applications that would be unfeasible with the free compound.
Topical Application One promising area is the topical delivery of BXL for skin protection. mdpi.comnih.gov The skin is constantly exposed to agents that generate reactive oxygen species (ROS), leading to various disorders. researchgate.netdntb.gov.uamdpi.com Formulations of BXL-loaded solid lipid nanoparticles (SLN-BXL) have been specifically designed to enhance the compound's interaction with the skin. dntb.gov.uamdpi.com In studies using HFF-1 skin cells, the SLN-BXL formulation was confirmed to be non-toxic and was capable of significantly attenuating artificially induced high levels of intracellular ROS. dntb.gov.uamdpi.comnih.gov Based on these findings, the SLN-BXL formulation has been proposed as a potential candidate for preventive applications against skin disorders mediated by oxidative stress. dntb.gov.uamdpi.com
Blood-Brain Barrier Models Another significant area of research involves the use of these nanoformulations in models of the human blood-brain barrier (BBB). nih.govdntb.gov.ua The BBB presents a major challenge for drug delivery to the central nervous system. The encapsulation of BXL into SLNs has been investigated as a strategy to modulate key biological processes such as angiogenesis and inflammation within the brain's microenvironment. nih.govdntb.gov.uaresearchgate.net Using human brain microvascular endothelial cells (HBMECs) as an in vitro BBB model, researchers have evaluated the ability of encapsulated BXL to disrupt processes like VEGF-induced angiogenesis, highlighting its potential for therapies targeting neuroinflammatory or neoplastic diseases of the brain. nih.govdntb.gov.ua
Applications of Benzo Kl Xanthene in Materials Science and Catalysis
Benzo[kl]xanthene in Homogeneous Catalysis
In the field of homogeneous catalysis, the this compound framework has been instrumental in the design of novel metal-free catalysts, particularly Frustrated Lewis Pairs (FLPs). These systems leverage the rigid xanthene-derived backbone to prevent the quenching of the Lewis acidic and basic centers, enabling the activation of small molecules.
Frustrated Lewis Pairs are compounds containing a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. ucl.ac.uk This unquenched reactivity can be harnessed for catalysis. The design of intramolecular FLPs often relies on a rigid scaffold to hold the acidic and basic moieties in close proximity without allowing them to neutralize each other. ucl.ac.ukresearchgate.net
Researchers have proposed and investigated intramolecular FLPs based on the this compound backbone. ucl.ac.ukresearchgate.net These designs are inspired by the catalytic success of dimethylxanthene-based FLPs. researchgate.net The this compound scaffold provides a more rigid structure compared to the parent dimethylxanthene. researchgate.net In these systems, a phosphine (B1218219) group (the Lewis base) and a borane (B79455) group (the Lewis acid) are attached to the this compound framework. ucl.ac.ukresearchgate.net The rigidity of the this compound linker is crucial as it influences the distance and geometry between the phosphorus (P) and boron (B) centers, which in turn dictates the catalytic activity. researchgate.net By modifying the substituents on the phosphine and borane moieties, the electronic properties and, consequently, the reactivity of the FLP can be fine-tuned. ucl.ac.uk
A key application of FLPs is the activation of molecular hydrogen (H2). This compound-based FLPs have been studied computationally for their ability to catalyze this process. ucl.ac.ukresearchgate.net The activation of H2 is a critical preliminary step for hydrogenation reactions. researchgate.net Density Functional Theory (DFT) calculations have shown that while the increased rigidity of the this compound scaffold can lead to a slight increase in the energy barrier for H2 activation compared to more flexible xanthene systems, the process remains highly feasible. ucl.ac.ukresearchgate.net For instance, two model FLPs built on a this compound backbone, referred to as derivatives 7 and 8 , were shown to have free energy barriers for H2 activation that were only slightly higher (by 3.0 and 1.1 kcal mol⁻¹, respectively) than a related, more rigid naphtho[2,1,8,7-klmn]xanthene-based FLP. ucl.ac.uk This demonstrates that the this compound framework effectively facilitates the heterolytic cleavage of the H-H bond, forming a protonated Lewis base and a hydridic Lewis acid. ucl.ac.ukresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), have been pivotal in the design and evaluation of this compound-based catalysts. ucl.ac.ukresearchgate.netmdpi.com These theoretical calculations allow for the in silico screening of potential catalyst structures, predicting their efficiency before their actual synthesis, which saves significant time and resources. acs.organr.fr
For this compound FLPs, DFT calculations at the B3LYP-D3 level have been used to predict the free energy barriers for both H2 activation and CO2 hydrogenation. ucl.ac.ukresearchgate.net These studies have shown that the rigid this compound backbone leads to a remarkable drop in the energy barrier for the CO2 hydrogenation step (by up to 19.2 kcal mol⁻¹ compared to a standard dimethylxanthene-based FLP). ucl.ac.ukresearchgate.net The computational models also allow for the rationalization of structure-activity relationships, such as how the P···B interatomic distance and the angle between the aryl rings of the xanthene moiety affect the catalytic cycle. researchgate.net This predictive power enables the rational design of more efficient catalysts by tuning the electronic and steric properties of the FLP system. ucl.ac.uk
| FLP Derivative | Backbone | Substituents | ΔG‡ (H2 Activation) (kcal mol⁻¹) | ΔG‡ (CO2 Hydrogenation) (kcal mol⁻¹) |
|---|---|---|---|---|
| 7 | This compound | P-DIMP, B-Ph(CF3)2 | 16.5 | 23.8 |
| 8 | This compound | P-DIMP, B-Ph(CF3)2 | 14.6 | 22.4 |
Catalytic Reduction of Carbon Dioxide (CO2) to Formic Acid
This compound as Fluorescent Probes and Chemical Sensors
The inherent fluorescence and rigid structure of the this compound core make it an excellent platform for developing chemosensors. These sensors can detect specific ions or molecules through changes in their fluorescence properties.
A naturally occurring this compound derivative has been identified and utilized as a highly selective and sensitive "turn-off" fluorescent sensor for copper (II) ions (Cu2+). slsp.chgrafiati.com This sensor operates on the principle of fluorescence quenching. In the absence of Cu2+, the compound exhibits strong fluorescence. researchgate.net Upon binding with Cu2+, the fluorescence is significantly diminished or "turned off." slsp.ch
The selectivity of this sensor is a key feature. The presence of a catechol group within the this compound core is crucial for the specific binding of Cu2+. slsp.chgrafiati.com The sensor shows a remarkable preference for Cu2+ over a wide range of other common metal cations. slsp.ch While high concentrations of Co2+ and Ni2+ can cause some fluorescence decrement, other ions like Na+, K+, Hg2+, Cd2+, Zn2+, and Mg2+ induce only minor changes in fluorescence intensity. slsp.chgrafiati.com This high selectivity makes the this compound-based probe a valuable tool for detecting Cu2+ in various environments. slsp.ch The binding constant (logKβ) for the complexation of Cu2+ with the sensor was determined to be 13.265, and the sensor has a calculated limit of detection of 0.574 µM. slsp.ch
| Metal Cation | Fluorescence Response |
|---|---|
| Cu²⁺ | Significant fluorescence decrement (quenching) |
| Co²⁺, Ni²⁺ | Fluorescence decrement at higher concentrations |
| Na⁺, K⁺, Ag⁺, Hg²⁺ | Minor change in fluorescence intensity |
| Cd²⁺, Zn²⁺, Mg²⁺, Fe³⁺ | Minor change in fluorescence intensity |
Application in Bioimaging and Intracellular Organelle Staining (e.g., Vacuole, Endoplasmic Reticulum, Plasma Membrane)
The structural core of xanthene dyes is foundational for developing fluorescent probes for bioimaging. While direct applications of this compound are less common, structurally related benzo[a]phenoxazinium chlorides, which share a similar polycyclic aromatic and heterocyclic framework, have been synthesized and evaluated as near-infrared (NIR) fluorescent probes for staining specific intracellular organelles. mdpi.com
Researchers have developed novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups. mdpi.com These probes demonstrate high specificity in staining various cellular components within S. cerevisiae (yeast) models. Depending on the specific derivative, these compounds can selectively stain the vacuole membrane, the perinuclear membrane of the endoplasmic reticulum, and the plasma membrane. mdpi.com The addition of a sulfonamide group to the core structure was found to enhance their specificity, making them valuable alternatives to commercially available dyes. mdpi.com
One such novel benzo[a]phenoxazine, a Nile Blue analogue referred to as BaP1, has shown particular versatility. mdpi.com At low concentrations, it accumulates in and stains the vacuolar membrane and the endoplasmic reticulum. mdpi.com At higher concentrations, it shifts to staining lipid droplets. mdpi.com The stereochemistry of related dye molecules can also influence their staining capabilities; for instance, isomers of a phospha-rhodamine (POR) dye showed different behaviors, with a cis isomer accumulating non-specifically on organelle membranes while the trans isomer selectively labeled target proteins. researchgate.net This highlights the principle that modifications to the core xanthene structure are crucial for targeting specific organelles. researchgate.net
pH Sensing Applications of Benzo[c]xanthene Dyes
Benzo[c]xanthene derivatives are a well-established class of fluorescent dyes used for measuring pH, particularly within the physiological range. google.com These dyes, which include seminaphthofluoresceins (SNAFLs) and seminaphthorhodafluors (SNARFs), are noted for their long-wavelength spectral properties and exhibit pH-dependent absorption and fluorescence spectra. nih.gov A key feature of these indicators is that their protonated (acid) and deprotonated (base) forms have distinct emission wavelengths, allowing for ratiometric pH measurements. google.comnih.gov This dual-emission property is an advantage over dyes like fluorescein. google.com
The pKa values of these dyes are typically in the range of 7.6 to 7.9, making them suitable for intracellular pH monitoring. nih.gov However, this relatively high pKa can limit some biological applications. researchgate.net To address this, researchers have synthesized fluorinated benzo[c]xanthene dyes, which successfully lowered the pKa values to 6.4 and 7.2, respectively, while retaining the desirable dual-emission characteristics. researchgate.net These dyes can be excited using common argon-ion lasers at 488 or 514 nm. nih.gov To facilitate their use in living cells, cell-permeable ester forms, such as diacetates and acetoxymethyl esters, are prepared, which are then hydrolyzed by intracellular esterases to release the active pH indicator. google.comnih.gov
| Dye Class | Substituent at Position 10 | Typical pKa Range | Key Feature |
| Seminaphthofluoresceins (SNAFLs) | Oxygen | 7.6 - 7.9 | Dual emission from protonated and deprotonated forms. nih.gov |
| Seminaphthorhodafluors (SNARFs) | Nitrogen | 7.6 - 7.9 | Dual emission from protonated and deprotonated forms. nih.gov |
| Fluorinated Benzo[c]xanthenes | Oxygen/Nitrogen | 6.4 - 7.2 | Lower pKa values for broader biological application. researchgate.net |
This compound in Organic Electronics and Photonics
The rigid, planar, and π-conjugated structure of this compound makes it a promising building block for materials used in organic electronics and photonics. anr.fracs.org Its derivatives are being explored for their potential in devices like organic light-emitting diodes (OLEDs) and organic solar cells. anr.fr
Synthesis of Ladder-Type π-Conjugated Systems
This compound can serve as a core for building larger, ladder-type π-conjugated systems, which are sought after as organic semiconductors. rsc.org One synthetic approach involves a double annulation of oligophenylene precursors. rsc.org Another novel, metal- and solvent-free method utilizes an alumina-promoted oxodefluorination, where activated γ-Al₂O₃ acts as an oxygen source to transform fluorinated precursors into xanthene and ladder-type heteroacene derivatives. rsc.orgresearchgate.netresearchgate.net This technique is attractive for its simplicity and clean reaction conditions. researchgate.net Additionally, biomimetic synthesis using manganese-mediated oxidative coupling of precursors like caffeic esters has been employed to produce various benzo[k,l]xanthene lignans (B1203133). rsc.org These synthetic strategies open pathways to novel materials with tailored electronic properties. rsc.orgrsc.org
Investigation of Electroluminescent Properties
The electroluminescent properties of this compound derivatives have been investigated for their application in OLEDs. A highly thermally stable, twisted derivative, 11,16-di-tert-butyl-9,18-diphenylbenzo[kl]benzo researchgate.netresearchgate.nettriphenyleno[2,3-b]xanthene (BTX), was synthesized and its properties were studied. researchgate.net An electroluminescent device fabricated using this compound as the emitting layer demonstrated significant performance. researchgate.net
The device exhibited a maximum brightness of 4355 cd/m² at a bias voltage of 9.0 V. researchgate.net The light emitted was green, with Commission Internationale de l'Éclairage (CIE) coordinates of (0.14, 0.53). researchgate.net The performance of devices can also be influenced by the morphology of the material; films made from self-assembled nanowires of a related benzofuran (B130515) derivative showed enhanced performance compared to thin films deposited directly from a solution. acs.org
| Compound | Device Performance | CIE Coordinates |
| 11,16-di-tert-butyl-9,18-diphenylbenzo[kl]benzo researchgate.netresearchgate.nettriphenyleno[2,3-b]xanthene (BTX) | Max. brightness: 4355 cd/m² at 9.0 V | (0.14, 0.53) researchgate.net |
Self-Assembly into Nanostructures (e.g., Nanowires, Nanospheres)
Derivatives of this compound have demonstrated the ability to self-assemble into well-defined nanostructures. researchgate.net The morphology of these structures can be controlled by adjusting the assembly conditions. For the BTX derivative, self-assembly under different solvent and surfactant conditions resulted in the formation of various morphologies, including nanowires and nanospheres, as observed through scanning electron microscopy (SEM). researchgate.net For example, a pyran-containing system was shown to assemble into different nanostructures depending on the conditions. researchgate.net This controlled self-assembly is crucial as the resulting nanostructure can significantly impact the material's properties and the performance of devices built from them. acs.org The formation of well-organized nanowires, for instance, has been shown to be an important factor in enhancing the performance of OLEDs. acs.org
| Compound | Conditions | Resulting Nanostructure |
| Pyran-containing system 174.2 | Controlled self-assembly | Nanowires or Nanospheres researchgate.net |
| 11-methylbenzo[d]pyreno[4,5-b]furan (BPF) | Self-assembly in water | Nanowires acs.org |
Future Research Directions and Emerging Trends for Benzo Kl Xanthene
Design and Synthesis of Next-Generation Benzo[kl]xanthene Analogs with Enhanced Biological Specificity
A primary focus of future research is the rational design and synthesis of novel this compound analogs with improved biological specificity and efficacy. nih.gov While existing derivatives have shown a range of activities including anti-proliferative, anti-angiogenic, and antimicrobial effects, the development of compounds that can selectively target specific cellular pathways or molecular entities is a key objective. nih.govmdpi.com
One promising approach involves the modification of the peripheral substituents on the this compound core. For instance, the introduction of different flexible pendants at the C1/C2 positions has been shown to influence DNA interaction, with the planar core intercalating between base pairs and the pendants binding to the minor groove. researchgate.netirb.hr Future work will likely involve creating a diverse library of analogs with varied side chains to systematically explore structure-activity relationships (SAR) and identify moieties that confer enhanced selectivity for particular biological targets, such as specific enzymes or receptors. researchgate.netresearchgate.net The synthesis of pyrazole-fused benzo[b]xanthenones is another area of interest for creating novel derivatives with potentially unique biological profiles. nih.gov
Moreover, the synthesis of analogs with altered electronic properties, such as those with different electron-donating or electron-withdrawing groups, could lead to compounds with fine-tuned reactivity and biological activity. irb.hr This approach could yield derivatives with improved potency and reduced off-target effects, making them more suitable as lead compounds for drug development. nih.gov
In-Depth Mechanistic Elucidation at the Molecular and Cellular Levels
A deeper understanding of how this compound derivatives exert their biological effects at the molecular and cellular levels is crucial for their advancement as therapeutic agents. Current research has identified several mechanisms of action, including DNA interaction, induction of apoptosis, and inhibition of the proteasome. mdpi.comresearchgate.netnih.gov
Future investigations will likely employ advanced techniques such as chemical proteomics to identify a broader range of protein targets for these compounds. researchgate.net This will provide a more comprehensive picture of their mechanism of action and may reveal novel therapeutic opportunities. For example, the discovery of the proteasome as a target for certain this compound lignans (B1203133) has opened up new avenues for cancer therapy research. researchgate.net
Furthermore, detailed studies into the specific signaling pathways modulated by these compounds are warranted. For instance, some derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov Further research could explore the upstream signaling events that trigger these apoptotic pathways, such as the role of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov Understanding these intricate molecular details will be instrumental in designing more effective and targeted therapies.
Exploration of Novel Therapeutic Targets and Avenues
While much of the research on this compound has focused on its anticancer properties, there is a growing interest in exploring its potential for treating other diseases. mdpi.commdpi.com The anti-inflammatory and antioxidant activities of some derivatives suggest their potential application in managing inflammatory conditions and diseases associated with oxidative stress. mdpi.commdpi.com
Future studies could investigate the efficacy of this compound analogs in models of neurodegenerative diseases, where oxidative stress and inflammation play a significant role. The ability of some derivatives to act as selective copper chelators could also be relevant in this context, as metal dysregulation is implicated in several neurodegenerative disorders. mdpi.com
Additionally, the antimicrobial and antifungal properties of certain this compound compounds warrant further investigation, particularly in the face of rising antimicrobial resistance. mdpi.commdpi.com Research could focus on identifying the specific microbial targets of these compounds and optimizing their structure to enhance their potency and spectrum of activity. The exploration of these novel therapeutic avenues could significantly broaden the clinical applicability of the this compound scaffold.
Integration with Advanced Drug Delivery Technologies and Targeted Therapies
A significant challenge in the therapeutic application of this compound derivatives is their often-low aqueous solubility and bioavailability. nih.govmdpi.com To overcome these limitations, future research will increasingly focus on integrating these compounds with advanced drug delivery systems.
The encapsulation of this compound lignans into solid lipid nanoparticles (SLNs) has already shown promise in improving their stability and interaction with biological membranes. mdpi.commdpi.com Future work could explore other nanocarriers, such as liposomes, micelles, and polymeric nanoparticles, to further enhance drug loading, controlled release, and targeted delivery. mdpi.com
Moreover, the development of targeted therapies by conjugating this compound derivatives to specific ligands, such as antibodies or peptides that recognize cancer cells, could significantly improve their therapeutic index. This approach would allow for the selective delivery of the cytotoxic agent to the tumor site, minimizing damage to healthy tissues. The inherent fluorescence of many this compound compounds could also be exploited for theranostic applications, combining therapy with real-time imaging of drug distribution. mdpi.com
Expansion of Non-Biological Applications in Catalysis and Advanced Materials
Beyond their biological potential, the unique structural and electronic properties of Benzo[kl]xanthenes make them attractive candidates for non-biological applications, particularly in the fields of catalysis and advanced materials.
Recent computational studies have explored the use of this compound-based scaffolds in frustrated Lewis pairs (FLPs) for the catalysis of reactions such as CO2 hydrogenation. ucl.ac.uk The rigid nature of the this compound backbone can lead to a significant reduction in the energy barrier for these reactions, making them more efficient. ucl.ac.uk Future experimental work is needed to validate these theoretical predictions and develop practical catalytic systems.
In the realm of advanced materials, the planarity and π-conjugated system of the this compound core suggest its potential use in organic electronics. acs.org Ladder-type π-conjugated heteroacenes incorporating the this compound motif could exhibit interesting photophysical and electrochemical properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org Further research into the synthesis and characterization of such materials could lead to the development of novel electronic devices.
Development of Sustainable and Scalable Synthetic Methodologies for this compound Derivatives
To facilitate the widespread investigation and potential commercialization of this compound derivatives, the development of sustainable and scalable synthetic methods is paramount. While biomimetic approaches involving the oxidative coupling of caffeic acid derivatives have been successful, they may not always be suitable for large-scale production. nih.govmdpi.com
Furthermore, exploring alternative starting materials and synthetic strategies that avoid the use of harsh reagents and solvents will be crucial for developing greener and more sustainable processes. organic-chemistry.org For instance, methods that utilize readily available feedstocks and proceed under milder reaction conditions will be highly desirable. tandfonline.com The development of scalable and cost-effective synthetic methodologies will be a critical enabler for the future advancement of this compound-based technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Benzo[kl]xanthene derivatives, and how can reaction conditions be optimized for regioselectivity?
- Methodology : this compound derivatives are synthesized via acid-catalyzed condensation of resorcinol or naphthalene derivatives (e.g., 1,6-dihydroxynaphthalene) with phthalic anhydride, aldehydes, or esters. Regioselectivity challenges arise due to competing isomer formation (benzo[a], [b], or [c]xanthenes). Optimization involves controlling temperature, acid catalysts (e.g., H₂SO₄), and substituent effects. For example, lithiation of 1,6-dimethoxynaphthalene followed by quenching with methyl benzoate yields specific isomers (e.g., 71% yield for benzo[b]xanthene derivatives) .
Q. How do the optical properties of this compound derivatives differ between structural isomers, and what experimental techniques validate these differences?
- Methodology : Benzo[c]xanthenes exhibit dual fluorescence with well-resolved emission bands (400–600 nm), near-neutral pKa, and isoemissive points, making them ideal ratiometric probes. Benzo[a] and [b] isomers, predicted via semiempirical calculations to absorb/emit at longer wavelengths, require UV-Vis spectroscopy, fluorescence lifetime measurements, and HPLC for validation. For example, TD-DFT simulations align with experimental λVt (HOMO→LUMO transitions) .
Q. What characterization techniques are essential for confirming the purity and structure of this compound compounds?
- Methodology : Key techniques include:
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis (e.g., 191.2°C for this compound) and chromatographic purity checks (HPLC ≥90%) .
Advanced Research Questions
Q. How do DFT/TD-DFT models predict the optical behavior of this compound derivatives, and what discrepancies exist between computational and experimental data?
- Methodology : DFT calculations model HOMO-LUMO gaps (S₀→S₁ transitions), showing 90% orbital contribution in open forms vs. 60% in closed forms. Oscillator strengths (0.01–1.74) correlate with experimental absorption bands. Discrepancies arise in predicting exact λmax shifts for regioisomers, requiring hybrid functionals (e.g., B3LYP) and solvent-effect corrections .
Q. What structural features of this compound lignans enhance DNA-binding affinity and antitumor activity?
- Methodology : DNA-interaction studies use UV-Vis titrations, circular dichroism, and ethidium bromide displacement assays. Substituents like phenolic hydroxyls improve intercalation, while lipophilic groups enhance proteasome inhibition. For example, phenethyl caffeate derivatives induce DNA damage in colon cancer cells via ROS generation .
Q. How can synthetic challenges in accessing benzo[a]xanthene and benzo[b]xanthene isomers be addressed?
- Methodology : Classical methods fail to isolate benzo[a]/[b] isomers due to kinetic vs. thermodynamic control. Recent advances use directed ortho-lithiation (n-BuLi) and regioselective quenching (e.g., methyl benzoate) to achieve >70% yields. Computational modeling guides substituent placement to stabilize target isomers .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology : Contradictions arise from assay variability (e.g., cell lines, concentrations). Standardized protocols include:
- Dose-response curves (IC₅₀ comparisons).
- Mechanistic studies (e.g., proteasome inhibition vs. antiangiogenic effects).
- Metabolic stability assays (e.g., cytochrome P450 interactions) .
Q. How are this compound-based fluorescent probes engineered for environmental sensitivity and photostability?
- Methodology : Dual-emission probes (e.g., SNAFL-2) incorporate electron-withdrawing groups to tune pKa (6–8) and reduce photobleaching. Ratiometric detection (e.g., λem 450/580 nm) minimizes interference from probe concentration variations. Encapsulation in lipid nanoparticles improves biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
